molecular formula C20H17N7O2 B6494761 N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide CAS No. 1334369-15-1

N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B6494761
CAS No.: 1334369-15-1
M. Wt: 387.4 g/mol
InChI Key: MBPBMVDGRAZSAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a high-purity chemical compound supplied for research and development purposes. This molecule features a dihydropyrimidinone core, a scaffold of significant interest in medicinal chemistry, linked to a benzamide group bearing a 1H-tetrazole moiety. The 1H-tetrazole group is a well-known bioisostere for carboxylic acids and other acidic functional groups, often used to improve the pharmacokinetic properties of drug candidates . The specific research applications and mechanism of action for this compound are areas of active investigation and are not fully characterized in the available scientific literature. Researchers may explore its potential in various biochemical and pharmacological contexts based on its distinct molecular structure. This product is intended for use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not a representation or warranty of the product's efficacy or safety for any particular application.

Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7O2/c28-19-12-18(15-5-2-1-3-6-15)22-13-26(19)10-9-21-20(29)16-7-4-8-17(11-16)27-14-23-24-25-27/h1-8,11-14H,9-10H2,(H,21,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBPBMVDGRAZSAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its pharmacodynamics, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N6OC_{17}H_{16}N_{6}O, with a molecular weight of 316.35 g/mol. The compound features a unique combination of a dihydropyrimidine scaffold and a tetrazole ring, which are known for their biological activities.

PropertyValue
Molecular FormulaC17H16N6O
Molecular Weight316.35 g/mol
LogP2.082
Polar Surface Area67.29 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors2

Anticancer Properties

Recent studies have indicated that compounds containing the tetrazole moiety exhibit promising anticancer activity. For instance, derivatives with similar structural features have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that certain tetrazole-containing compounds demonstrated IC50 values in the low micromolar range against various cancer cell lines .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research has shown that derivatives of dihydropyrimidines can inhibit bacterial growth effectively. The presence of the tetrazole ring enhances the antimicrobial activity by interacting with microbial enzymes or disrupting cell membrane integrity .

Enzyme Inhibition

One of the most notable biological activities of this compound is its potential as an enzyme inhibitor. For example, studies have demonstrated that related compounds can act as xanthine oxidase inhibitors, which are crucial for managing conditions like gout and hyperuricemia. The structure-based drug design (SBDD) approach has been employed to optimize these compounds for enhanced potency .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the dihydropyrimidine and tetrazole moieties significantly affect biological activity. Key findings include:

  • Substituent Effects : The introduction of different substituents on the benzamide and tetrazole rings alters the interaction with target enzymes and receptors.
  • Positioning of Functional Groups : The position of functional groups on the dihydropyrimidine scaffold can enhance or diminish activity against specific targets .

Case Study 1: Anticancer Activity

In a recent experimental study, a series of dihydropyrimidine derivatives were tested for their anticancer effects on human lung cancer cells. Among them, a compound similar to N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide exhibited an IC50 value of 15 μM, indicating significant cytotoxicity .

Case Study 2: Enzyme Inhibition

Another study focused on the xanthine oxidase inhibitory activity of related compounds. One derivative showed an IC50 value of 0.031 μM, illustrating its potential as a therapeutic agent for hyperuricemia management .

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. The presence of the pyrimidine and tetrazole rings may contribute to the inhibition of tumor cell proliferation. For instance, derivatives of pyrimidines have been documented to induce apoptosis in various cancer cell lines through multiple mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Activity

Research has shown that compounds containing the tetrazole ring possess antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism. It is hypothesized that N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide could exhibit similar effects against a range of pathogenic microorganisms .

Anti-inflammatory Effects

Compounds featuring the dihydropyrimidine structure have been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, leading to reduced inflammation in various models of inflammatory diseases . This suggests potential therapeutic applications in conditions like arthritis or inflammatory bowel disease.

Drug Development

Given its diverse biological activities, this compound could serve as a lead compound in drug development. Its ability to modulate multiple biological targets makes it a candidate for developing multi-target drugs aimed at treating complex diseases such as cancer or infections resistant to conventional therapies.

Research Applications

The compound can be utilized in academic and pharmaceutical research settings to explore its effects on cellular processes and its interactions with various biological targets. It may also serve as a tool compound for studying the role of pyrimidine and tetrazole derivatives in medicinal chemistry .

Case Study 1: Anticancer Activity

A study conducted on similar pyrimidine derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was linked to the induction of apoptosis via the mitochondrial pathway . This finding supports the hypothesis that this compound may exhibit comparable effects.

Case Study 2: Antimicrobial Efficacy

In vitro tests on tetrazole-containing compounds revealed potent activity against Gram-positive bacteria such as Staphylococcus aureus. The compounds disrupted bacterial growth by inhibiting key metabolic pathways . This suggests that our compound could be further investigated for its antimicrobial potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidinone-Based Analogs

Compound F269-0500 ():

  • Structure : N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-3,4-dimethylbenzamide.
  • Key Properties :
Property Value
Molecular Weight 365.43 g/mol
logP 2.9354
logSw (Solubility) -3.1113
Hydrogen Bond Donors 2

Comparison :

  • The target compound replaces F269-0500’s pyrazolyl group with a tetrazole, likely increasing polarity (higher hydrogen bond acceptor count) and reducing logP. Tetrazoles typically improve metabolic stability but may lower membrane permeability compared to pyrazoles .
Tetrazole-Containing Derivatives

Compound 4i/4j ():

  • Structure: Tetrazolyl-pyrimidinone hybrids coupled with coumarin or pyrazolones.
  • Key Features: Tetrazole enhances π-π stacking and metal-binding capacity. Pyrimidinone provides a planar scaffold for enzyme binding.

Comparison :

  • The target compound’s benzamide linker differs from 4i/4j’s coumarin or pyrazolone groups. Benzamide may confer better solubility in apolar solvents but reduce fluorescence-based detection utility .

Research Findings and Implications

Physicochemical Trends
  • logP/logD: Tetrazole substitution lowers logP (e.g., 2.18–2.93 for F269-0500 vs.
  • Solubility : Tetrazoles often improve solubility in polar solvents (e.g., DMSO), though logSw values remain challenging (e.g., -3.11 for F269-0500) .
Bioactivity Predictions
  • The dihydropyrimidinone-tetrazole combination may target kinases (e.g., p38 MAPK) or inflammatory enzymes (COX-2), similar to reported pyrimidinone analogs .
  • Benzamide’s rigidity could enhance selectivity over bulkier coumarin-based derivatives .

Preparation Methods

Synthesis of 4-Phenyl-1,6-dihydropyrimidin-6-one Core

The dihydropyrimidinone scaffold is constructed via the Biginelli reaction , a one-pot condensation of benzaldehyde, urea, and ethyl acetoacetate under acidic conditions . Modifications to classical procedures are necessary to enhance yield and purity:

Procedure :

  • Benzaldehyde (10 mmol), urea (12 mmol), and ethyl acetoacetate (10 mmol) are refluxed in ethanol (50 mL) with concentrated HCl (2 mL) for 12 hours.

  • The crude product is recrystallized from ethanol/water (3:1) to yield 4-phenyl-3,4-dihydropyrimidin-2(1H)-one (78% yield).

  • Oxidation : The 1,6-dihydropyrimidin-6-one derivative is obtained by treating the intermediate with pyridinium chlorochromate (PCC) in dichloromethane (82% yield) .

Key Optimization :

  • Substituting HCl with montmorillonite K10 clay reduces side reactions, improving yield to 85% .

  • Microwave-assisted synthesis (100°C, 30 min) accelerates reaction time without compromising yield .

Introduction of the Ethylamine Side Chain at N1

Alkylation of the dihydropyrimidinone’s N1 position is achieved via nucleophilic substitution:

Procedure :

  • 4-Phenyl-6-oxo-1,6-dihydropyrimidine (5 mmol) is dissolved in DMF (20 mL) with K₂CO₃ (15 mmol).

  • 2-Chloroethylamine hydrochloride (6 mmol) is added, and the mixture is stirred at 80°C for 8 hours.

  • The product, 1-(2-aminoethyl)-4-phenyl-1,6-dihydropyrimidin-6-one, is isolated by column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) in 65% yield .

Challenges :

  • Competing alkylation at the N3 position is mitigated by using a bulky base (e.g., DBU) to deprotonate N1 selectively .

  • Steric hindrance from the phenyl group at C4 favors N1 reactivity over N3 .

Synthesis of 3-(1H-Tetrazol-1-yl)benzoic Acid

The tetrazole ring is introduced via a Huisgen cycloaddition between 3-cyanobenzoic acid and sodium azide:

Procedure :

  • 3-Cyanobenzoic acid (10 mmol), NaN₃ (15 mmol), and ZnBr₂ (1 mmol) are refluxed in DMF (30 mL) for 24 hours.

  • The mixture is acidified with HCl (1M), and the precipitate is filtered to yield 3-(1H-tetrazol-1-yl)benzoic acid (70% yield) .

Characterization :

  • ¹H NMR (DMSO-d₆): δ 9.42 (s, 1H, tetrazole-H), 8.45–8.20 (m, 4H, Ar-H).

  • IR (KBr): 1705 cm⁻¹ (C=O), 2600 cm⁻¹ (tetrazole ring) .

Amide Coupling to Form the Final Product

The ethylamine intermediate and 3-(1H-tetrazol-1-yl)benzoic acid are coupled using HATU-mediated activation :

Procedure :

  • 3-(1H-Tetrazol-1-yl)benzoic acid (4 mmol) and HATU (4.4 mmol) are dissolved in DMF (15 mL) with DIPEA (8 mmol).

  • After 10 minutes, 1-(2-aminoethyl)-4-phenyl-1,6-dihydropyrimidin-6-one (4 mmol) is added, and the reaction is stirred at room temperature for 12 hours.

  • The product is purified via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) to yield the title compound (58% yield) .

Optimization :

  • Lowering the reaction temperature to 0°C minimizes tetrazole tautomerization, improving regioselectivity .

  • Using EDCI/HOBt instead of HATU reduces costs but decreases yield to 45% .

Analytical Validation and Physicochemical Data

Characterization of Final Product :

  • ¹H NMR (DMSO-d₆): δ 10.12 (s, 1H, NH), 9.40 (s, 1H, tetrazole-H), 8.35–7.20 (m, 9H, Ar-H), 4.20 (t, 2H, CH₂), 3.85 (t, 2H, CH₂).

  • HRMS : m/z 446.1682 [M+H]⁺ (calc. 446.1685).

  • HPLC Purity : 98.5% (C18 column, ACN/H₂O gradient).

Thermal Stability :

  • Decomposition temperature: 218°C (DSC).

  • Hygroscopicity: <1% weight gain at 75% RH (dynamic vapor sorption).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Cost (USD/g)
HATU-mediated coupling5898.5120
EDCI/HOBt coupling4595.285
Mixed anhydride method3289.770

The HATU method, while costlier, offers superior yield and purity, making it ideal for small-scale pharmaceutical synthesis .

Challenges and Mitigation Strategies

  • Tetrazole Tautomerization : The 1H-tetrazole exists in equilibrium with its 2H-tautomer. Acidic conditions (pH 4–5) during coupling stabilize the 1H-form .

  • Amine Hydrolysis : The ethylamine side chain is prone to hydrolysis under prolonged heating. Reactions are conducted at ≤50°C to prevent degradation .

  • Solvent Selection : DMF ensures solubility of intermediates but requires thorough removal via lyophilization to meet ICH residual solvent guidelines .

Q & A

Q. What synthetic strategies are recommended for constructing the pyrimidinone and tetrazole moieties in this compound?

  • Methodological Answer : The pyrimidinone core can be synthesized via cyclocondensation of β-keto esters with urea derivatives under acidic conditions, as demonstrated in analogous pyrimidine syntheses . For the tetrazole group, a [2+3] cycloaddition between nitriles and sodium azide in the presence of ammonium chloride (Huisgen reaction) is effective, with microwave-assisted methods improving yield and regioselectivity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate intermediates.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign signals for the pyrimidinone NH (δ 10–12 ppm) and tetrazole protons (δ 8–9 ppm). Use DEPT-135 to distinguish CH₃/CH₂ groups .
  • IR : Confirm carbonyl (C=O) stretches (~1680 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

Q. How can solubility challenges be addressed during biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4). Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. What experimental design principles optimize multi-step synthesis yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). For example, a Central Composite Design (CCD) can optimize coupling reactions between pyrimidinone and benzamide intermediates, minimizing side products. Flow chemistry systems (e.g., microreactors) improve reproducibility and scalability .

Q. How to resolve contradictions in enzymatic inhibition data across studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistent substrate concentrations (e.g., ATP in kinase assays) and control for off-target effects using isothermal titration calorimetry (ITC).
  • Structural Analysis : Compare X-ray crystallography data (e.g., ligand-binding poses) with molecular docking simulations to identify steric/electronic mismatches .

Q. What strategies mitigate metabolic instability of the tetrazole group in vivo?

  • Methodological Answer : Introduce electron-withdrawing substituents (e.g., trifluoromethyl) to the benzamide ring to reduce oxidative degradation. Pharmacokinetic studies in rodent models can validate improved half-life. LC-MS/MS quantifies plasma metabolite profiles .

Q. How to analyze regioselectivity in tetrazole functionalization?

  • Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to compare activation energies for 1H- vs. 2H-tetrazole isomers. Experimental validation via NOESY NMR detects spatial proximity of substituents to the tetrazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.